molecular formula C14H12BrN3O3 B8624486 3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

Cat. No.: B8624486
M. Wt: 350.17 g/mol
InChI Key: HJIWDQLZAOELMF-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide is a useful research compound. Its molecular formula is C14H12BrN3O3 and its molecular weight is 350.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(methylamino)-3-nitrobenzamide

InChI

InChI=1S/C14H12BrN3O3/c1-16-12-7-2-9(8-13(12)18(20)21)14(19)17-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,19)

InChI Key

HJIWDQLZAOELMF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-(4-bromo-phenyl)-4-fluoro-3-nitro-benzamide (1.5 g, 4.4 mmol) and 40 mL liquid methyl amine was stirred for 20 h at 60° C. The mixture was cooled to −78° C., diluted with ethyl acetate and filtered with celite and silica gel. The filtrate was concentrated i.vac.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
40 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 3-Nitro-4-methylaminobenzoic acid (196 mg, 1.00 mmol), 20 ml DCM, 0.15 ml pyridine and 160 mg 1-Chloro-N,N,2-trimethylprop-1-enylamine was stirred until a clear solution was obtained. 4-Bromoaniline (172 mg, 1.0 mmol) was added and the mixture was stirred for 16 h. The mixture was filtered through a pad of ALOX B and concentrated. 5 ml DMF and 20 ml H2O were added and the precipitate was collected and dried. Yield: 240 mg (68%).
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
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Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
solvent
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Quantity
172 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

40 mL liquid methylamine was added to a stirred mixture of N-(4-bromo-phenyl)-4-fluoro-3-nitro-benzamide (1.5 g, 4.4 mmol) in a pressure tube. The mixture was stirred for 20 h at 60° C. The mixture was cooled and concentrated i.vac. The residue was taken up in ethyl acetate, filtered with celite and silica gel and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
40 mL
Type
solvent
Reaction Step One

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